IE-N protein - 137951-97-4

IE-N protein

Catalog Number: EVT-1520758
CAS Number: 137951-97-4
Molecular Formula: C11H8ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

IE-N protein is primarily derived from viral sources, particularly from members of the Herpesviridae family. For instance, in the case of human cytomegalovirus, the IE-N protein is synthesized shortly after infection and is essential for initiating the viral replication cycle. Additionally, this protein can also be studied in model organisms that express homologous proteins during similar biological processes.

Classification

The IE-N protein can be classified as a transcription factor due to its ability to bind DNA and regulate gene expression. It is categorized as an immediate early protein because it is one of the first proteins expressed following viral infection, preceding other classes of viral proteins.

Synthesis Analysis

Methods

The synthesis of IE-N protein can be achieved through various methods, including:

  • In vitro transcription and translation systems: These systems utilize mRNA templates derived from viral genomes to produce IE-N protein in a controlled laboratory environment.
  • Cell-free expression systems: Techniques such as Wheat Germ Extract or Rabbit Reticulocyte Lysate allow for the synthesis of eukaryotic proteins without living cells, facilitating the study of complex proteins like IE-N.

Technical Details

In cell-free systems, components such as ribosomes, tRNA, and necessary factors for translation are included in the lysate. The addition of exogenous mRNA coding for IE-N protein along with amino acids leads to successful translation. For example, using Wheat Germ Extract involves adding an energy-generating system to enhance translation efficiency.

Molecular Structure Analysis

Structure

The molecular structure of IE-N protein varies depending on its source but generally consists of several functional domains that facilitate its role as a transcription factor. These domains often include:

  • DNA-binding domains: Essential for interaction with specific DNA sequences.
  • Transactivation domains: Responsible for recruiting other transcriptional machinery to promote gene expression.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal details about the three-dimensional conformation of the protein and its interaction sites.

Chemical Reactions Analysis

Reactions

IE-N protein undergoes several chemical reactions during its functional lifecycle:

  • Phosphorylation: This post-translational modification regulates its activity and stability.
  • Protein-protein interactions: IE-N forms complexes with other proteins, including transcription factors and coactivators, enhancing its regulatory capabilities.

Technical Details

Techniques such as mass spectrometry can be employed to analyze these modifications and interactions. For instance, phosphorylation sites can be mapped by treating the protein with phosphatases and observing changes in molecular weight.

Mechanism of Action

Process

The mechanism of action for IE-N protein involves several steps:

  1. Binding to DNA: The protein recognizes specific promoter regions on target genes.
  2. Recruitment of transcriptional machinery: Once bound, it recruits RNA polymerase II and other cofactors necessary for transcription initiation.
  3. Modulation of chromatin structure: IE-N may also influence chromatin remodeling complexes to facilitate access to DNA.

Data

Quantitative assays such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) can provide insights into the binding patterns and functional consequences of IE-N activity on gene expression.

Physical and Chemical Properties Analysis

Physical Properties

IE-N protein typically exhibits properties such as:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions like temperature and ionic strength.

Chemical Properties

Chemical properties include:

  • Isoelectric point: The pH at which the protein carries no net charge.
  • Molecular weight: Varies depending on post-translational modifications but typically ranges from 50 kDa to 100 kDa.

Relevant data regarding these properties can be obtained through techniques like electrophoresis and spectrophotometry.

Applications

Scientific Uses

The applications of IE-N protein in scientific research include:

  • Viral pathogenesis studies: Understanding how viruses hijack host cellular machinery.
  • Gene regulation research: Investigating mechanisms by which transcription factors influence gene expression.
  • Therapeutic targets: Identifying potential targets for antiviral drugs by inhibiting the function of immediate early proteins like IE-N.
Structural Characterization of IE-N Protein

Primary Structure and Domain Organization

The SARS-CoV-2 nucleocapsid (N) protein is a 419-residue multidomain protein critical for viral replication and genome packaging. Its primary structure comprises two structured domains—the N-terminal domain (NTD; residues 45–181) and C-terminal domain (CTD; residues 248–365)—separated by a central linker region (LKR; residues 182–247) and flanked by intrinsically disordered N-terminal (N-arm; residues 1–44) and C-terminal (C-tail; residues 366–419) regions [1] [4].

N-Terminal and C-Terminal Domain Architecture

The NTD adopts a right-handed fist-like fold with a conserved positively charged cleft that binds genomic RNA via electrostatic interactions. Structural studies reveal this domain primarily engages single-stranded RNA through a β-sheet platform and flexible loops [1] [4]. The CTD forms a tight dimetric structure through domain-swapped interactions, creating an extensive hydrophobic interface critical for oligomerization. Each protomer contributes four β-strands and one α-helix, forming a compact globular assembly (Fig. 1B-C) [1] [8]. This dimerization interface (residues 248–364) is stabilized by salt bridges and hydrogen bonds, with residues Thr315, Ser315, and Arg319 directly participating in inter-protomer contacts [1].

Intrinsically Disordered Regions (IDRs) and Linker Regions

IDRs constitute ~40% of the N protein and are enriched in disorder-promoting residues (Pro, Glu, Ser, Lys). Key disordered segments include:

Table 1: Intrinsically Disordered Regions in SARS-CoV-2 N Protein

RegionResiduesKey FeaturesFunctional Roles
N-arm1–44High glycine/serine content; predicted transient helicityRNA binding, protein interactions [8]
LKR182–247Ser/Arg-rich motif; phosphorylation sites (e.g., Ser188, Ser206)Regulation of oligomerization, nuclear localization [4]
C-tail366–419Positively charged; conserved linear motifsRNA binding, dimer-dimer interactions [4] [8]

These IDRs exhibit conformational plasticity, sampling ensembles of collapsed, extended, and transiently helical states. The LKR acts as a flexible tether between NTD and CTD, enabling independent domain motions [4] [8]. Single-molecule FRET measurements confirm the N-arm displays a persistence length of ~4.3–4.5 Å, characteristic of dynamic polypeptides [8].

Evolutionary Conservation Across Coronaviruses

Despite sequence divergence, the N protein maintains conserved architectural principles across coronaviruses:

  • NTD RNA-binding grooves in SARS-CoV-2, SARS-CoV-1, and MERS-CoV share >90% structural similarity [4].
  • CTD dimerization interfaces are conserved in beta-coronaviruses, though SARS-CoV-2 exhibits enhanced hydrogen bonding (e.g., Arg319 interactions) [1] [4].
  • IDRs show lower sequence conservation but preserve functional motifs like the LKR’s SR-rich phosphorylation sites [4] [7].

Three-Dimensional Conformational Dynamics

Cryo-EM and X-Ray Crystallography Insights

High-resolution structures reveal key aspects of N protein organization:

  • The CTD dimer (2.0 Å crystal structure) forms a domain-swapped dimer with an extensive interface (1,200 Ų buried surface area). Residues Thr315-Ala316-Met317-Arg319 create a hydrogen-bond network stabilizing this interface [1].
  • NTD-RNA complexes show RNA bases stacking against aromatic residues (Tyr109, Tyr112) and phosphate backbone interactions with Lys61 and Arg149 [4].
  • Full-length architectures remain elusive due to IDR flexibility, though cryo-ET studies suggest a "beads-on-a-string" RNP organization with genomic RNA [3] [7].

Table 2: Structural Techniques Applied to SARS-CoV-2 N Protein Domains

TechniqueResolutionTarget DomainKey Findings
X-ray crystallography2.0 ÅCTD (248–364)Domain-swapped dimer; RNA-binding surface on opposite face of dimer interface [1]
Cryo-EM3.5–4.0 ÅNTD-RNA complexesssRNA bound in positively charged cleft; conformational flexibility in loops [4]
NMR-IDRs (N-arm, C-tail)Transient helices in N-arm; electrostatic RNA binding in C-tail [8]

Role of Disordered Regions in Structural Plasticity

IDRs enable multivalent interactions critical for N protein function:

  • The N-arm and C-tail bind RNA with nanomolar affinity despite structural disorder, utilizing electrostatic steering and transient helical motifs [8] [9].
  • Phosphorylation of the LKR (e.g., by GSK-3 kinase) modulates oligomerization by altering electrostatic repulsion [4].
  • Single-molecule spectroscopy shows the N-arm reconfigures in ~170 ns—slower than typical IDPs—suggesting transient interactions with the folded NTD [8]. Phase separation assays confirm IDRs drive liquid-liquid phase separation (LLPS) with RNA, forming condensates where RNA compaction occurs [8].

Temperature-Dependent Structural Stability

Thermal stability varies across domains:

  • CTD dimers remain stable up to 45°C, while NTD denatures at ~42°C [4].
  • IDRs enhance resilience: The C-tail retains RNA-binding capacity up to 50°C due to entropic stabilization [6] [10].
  • Graph-theoretical analyses of residue interaction networks (RINs) reveal thermostable proteins possess stronger interaction clusters in core regions. The N protein’s Ts score (thermostability metric) correlates with high-density salt-bridge networks in the CTD [6] [10].
  • Denaturation experiments show a cooperative unfolding transition at 1.3 M GdmCl (ΔG° = 5 kcal/mol), with the NTD unfolding before CTD [8].

Properties

CAS Number

137951-97-4

Product Name

IE-N protein

Molecular Formula

C11H8ClNO

Synonyms

IE-N protein

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